molecular formula C3H2Br2N2 B2891557 3,5-dibromo-1H-pyrazole CAS No. 67460-86-0

3,5-dibromo-1H-pyrazole

Cat. No.: B2891557
CAS No.: 67460-86-0
M. Wt: 225.871
InChI Key: UQFIWKBFQXGMJD-UHFFFAOYSA-N
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Description

3,5-Dibromo-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms. The presence of bromine atoms at the 3 and 5 positions of the pyrazole ring makes this compound a valuable intermediate in organic synthesis and medicinal chemistry .

Safety and Hazards

3,5-Dibromo-1H-pyrazole is irritating to the skin and eyes and is acutely toxic . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, and inhalation .

Future Directions

Pyrazole-containing compounds, such as 3,5-dibromo-1H-pyrazole, represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dibromo-1H-pyrazole can be synthesized through various methods. One common approach involves the bromination of 1H-pyrazole using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an organic solvent such as acetonitrile or dichloromethane at room temperature .

Another method involves the cyclization of hydrazine derivatives with 1,3-dibromo-2-propanone under acidic conditions. This reaction yields this compound as the primary product .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of bromine or N-bromosuccinimide in a controlled environment allows for high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

    Reduction Reactions: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Formation of azido or thiol-substituted pyrazoles.

    Coupling: Formation of biaryl or styrene derivatives.

    Reduction: Formation of 1H-pyrazole.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-1H-pyrazole: Similar structure but with chlorine atoms instead of bromine.

    3,5-Diiodo-1H-pyrazole: Contains iodine atoms at the 3 and 5 positions.

    3,5-Difluoro-1H-pyrazole: Fluorine atoms replace the bromine atoms.

Uniqueness

3,5-Dibromo-1H-pyrazole is unique due to the presence of bromine atoms, which confer distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atoms provide a balance between reactivity and stability, making it a versatile intermediate in various chemical transformations .

Properties

IUPAC Name

3,5-dibromo-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Br2N2/c4-2-1-3(5)7-6-2/h1H,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFIWKBFQXGMJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67460-86-0
Record name 3,5-dibromo-1H-pyrazole
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